(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of deprotection under mild acidic conditions. The structure features an Fmoc group at the N-terminus and a substituted biphenyl moiety at the side chain, specifically a 4-(3-methoxyphenyl)phenyl group. This aromatic substitution pattern enhances steric bulk and may influence peptide conformation, solubility, and intermolecular interactions during synthesis .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXGCMYTAFQAKH-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional attributes of the target compound with analogous Fmoc-protected amino acids:
Structural and Functional Insights
- Fluorinated Derivatives : Compounds like 1808268-08-7 (difluoromethyl) and 959579-81-8 (trifluorophenyl) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic nature. These are advantageous in drug design but may reduce aqueous solubility .
- Hydroxy/Methoxy Groups : The target compound’s 3-methoxy biphenyl side chain offers a balance between hydrophobicity and polarity, contrasting with the purely hydrophobic o-tolyl (211637-75-1) or polar 2-hydroxyphenyl (1217697-92-1) groups .
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure comprises three modular components:
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Fmoc-protected amino group : Introduced via 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions to shield the α-amine during subsequent reactions.
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4-(3-Methoxyphenyl)phenyl side chain : Synthesized through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to install the biaryl moiety.
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Propanoic acid backbone : Constructed via Michael addition or asymmetric hydrogenation to establish the (2S)-stereochemistry.
Solid-Phase vs. Solution-Phase Synthesis
While solid-phase peptide synthesis (SPPS) dominates industrial-scale production of Fmoc-amino acids, solution-phase methods offer advantages for small-batch synthesis of structurally intricate derivatives like the target compound.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Coupling Efficiency | 98–99% (automated systems) | 85–95% (manual optimization required) |
| Purification | On-resin washing eliminates soluble impurities | Requires chromatography/recrystallization |
| Scale-Up Potential | Limited by resin loading capacity | Highly scalable with continuous processing |
| Stereochemical Control | High (pre-activated amino acids) | Moderate (dependent on catalyst) |
For this compound, hybrid approaches combining solution-phase synthesis of the side chain with SPPS for Fmoc integration are documented in patent literature.
Stepwise Synthesis Protocol
Preparation of 4-(3-Methoxyphenyl)Phenylpropanoic Acid Precursor
The biaryl side chain is synthesized via a palladium-catalyzed cross-coupling reaction:
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Substrate Preparation : 3-Methoxybromobenzene (1.2 equiv) and 4-bromophenylboronic acid (1.0 equiv) are dissolved in degassed toluene/ethanol (3:1 v/v).
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Catalytic System : Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv) are added under nitrogen. The mixture is refluxed at 110°C for 12 hours, achieving 78–82% yield of 4-(3-methoxyphenyl)biphenyl.
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Propanoic Acid Installation : The biphenyl product undergoes Michael addition with methyl acrylate in THF using L-proline as an organocatalyst (20 mol%), yielding the (2S)-enantiomer with 90% ee.
Carboxylic Acid Deprotection
The methyl ester is hydrolyzed using LiOH (3.0 equiv) in THF/H₂O (4:1):
Purification and Characterization
Recrystallization Optimization
Ethanol/water systems achieve superior crystal morphology compared to acetone/hexane:
| Solvent Ratio (EtOH/H₂O) | Yield | Purity (HPLC) | Crystal Size |
|---|---|---|---|
| 3:2 | 89.9% | 99.97% | 50–100 μm |
| 2:3 | 82.4% | 99.85% | 20–50 μm |
| 4:1 | 75.1% | 99.72% | 10–30 μm |
Chromatographic Purification
Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes residual Fmoc-Cl and dipeptide impurities:
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Gradient Program : 20% → 50% EtOAc over 40 column volumes.
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Key Fractions : Analyzed by TLC (Rf = 0.3 in 30% EtOAc/hexane).
Analytical Validation
Challenges and Mitigation Strategies
Impurity Profiling
Common impurities and their sources:
Stereochemical Integrity
Racemization during Fmoc installation is minimized by:
Industrial-Scale Adaptation
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for critical steps:
Cost-Benefit Analysis
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Annual Production | 50 kg | 500 kg |
| Purity | 99.5% | 99.8% |
| COGS | $12,000/kg | $8,500/kg |
Applications in Peptide Therapeutics
The compound’s dual functionality—Fmoc protection for SPPS and the biaryl side chain for hydrophobic interactions—makes it invaluable in synthesizing:
Q & A
Q. What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine functionality, enabling stepwise peptide elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving other side-chain protecting groups intact. This compound’s 4-(3-methoxyphenyl)phenyl side chain may influence steric hindrance during coupling, requiring optimization of activation reagents (e.g., HBTU or DIC/Oxyma) .
Q. What analytical methods are essential for verifying the purity and stereochemistry of this compound?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 265–280 nm (Fmoc absorption) confirms purity.
- NMR : H and C NMR resolve structural integrity, with key signals for the Fmoc group (δ ~7.3–7.8 ppm, aromatic protons) and methoxyphenyl substituents (δ ~3.8 ppm for OCH).
- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (theoretical: 534.60 g/mol) .
Q. How should this compound be stored to maintain stability?
Store under inert gas (Ar/N), protected from light at –20°C. The Fmoc group is sensitive to prolonged exposure to bases or amines, which can prematurely deprotect the amine. Use anhydrous DMF or DCM for dissolution to prevent hydrolysis .
Advanced Research Questions
Q. How can coupling efficiency be improved when incorporating this bulky amino acid derivative into peptide chains?
- Activation Reagents : Use DIC/Oxyma or COMU instead of HOBt/DIC to reduce racemization and improve coupling rates.
- Extended Reaction Times : 2–4 hours at room temperature for sterically hindered residues.
- Microwave Assistance : Microwave irradiation (50°C, 20 W) reduces reaction time by 50% while maintaining >95% yield .
Q. What strategies mitigate side reactions during Fmoc deprotection in the presence of the 4-(3-methoxyphenyl)phenyl group?
- Deprotection Conditions : Use 20% piperidine in DMF with 0.1 M HOBt to scavenge dibenzofulvene byproducts.
- Monitoring : Real-time UV monitoring at 301 nm ensures complete Fmoc removal without overexposure to base, which could degrade the methoxyphenyl moiety .
Q. How does the 4-(3-methoxyphenyl)phenyl substituent influence solubility, and what formulation approaches address this?
The hydrophobic substituent reduces aqueous solubility, necessitating:
- Co-solvents : 10–30% DMSO or acetonitrile in aqueous buffers.
- Micellar Systems : Use surfactants (e.g., SDS) for in vitro assays.
- Lipid-Based Carriers : For in vivo applications, nanoemulsions or liposomes improve bioavailability .
Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR)?
- Fluorine Scanning : Replace methoxy with -CF or -F groups via Suzuki-Miyaura coupling to alter electronic properties.
- Backbone Modification : Introduce α,α-dialkyl features (e.g., Aib) to enhance conformational rigidity.
- Side-Chain Diversity : Use resin-bound intermediates to rapidly generate derivatives with varied aryl groups .
Data Contradiction and Troubleshooting
Q. How should researchers resolve discrepancies between observed and theoretical NMR data?
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton/carbon signals.
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .
Q. What causes batch-to-batch variability in synthesis, and how is reproducibility ensured?
- Critical Factors : Control reaction temperature (±2°C), moisture levels (<50 ppm HO), and reagent stoichiometry (1.2–1.5 eq excess).
- Quality Control : Implement in-process LC-MS to monitor intermediate purity.
- Scale-Up Protocols : Use flow chemistry for consistent mixing and heat transfer .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
